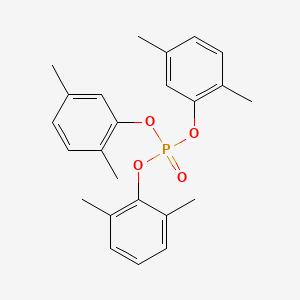
Bis(2,5-xylyl) 2,6-xylyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-xylyl) 2,6-xylyl phosphate is a chemical compound with the molecular formula C24H27O4P. It is composed of 24 carbon atoms, 27 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Bis(2,5-xylyl) 2,6-xylyl phosphate typically involves the reaction of phosphorus oxychloride with 2,5-xylenol and 2,6-xylenol. The reaction is carried out in the presence of a catalyst and a solvent at elevated temperatures. The process involves heating phosphorus oxychloride, a catalyst, a water absorbent, and a solvent to 110-115°C, followed by the dropwise addition of 2,5-xylenol and 2,6-xylenol. The reaction mixture is then heated to 145-150°C to obtain the desired product .
Analyse Des Réactions Chimiques
Bis(2,5-xylyl) 2,6-xylyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding phosphates and phenols .
Applications De Recherche Scientifique
Bis(2,5-xylyl) 2,6-xylyl phosphate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. Additionally, in the industry, it is used as a flame retardant and plasticizer due to its stability and resistance to heat .
Mécanisme D'action
The mechanism of action of Bis(2,5-xylyl) 2,6-xylyl phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Bis(2,5-xylyl) 2,6-xylyl phosphate can be compared with other similar compounds such as Bis(2,6-xylyl) 2,5-xylyl phosphate and Bis(2-ethylhexyl) phosphate. While these compounds share some structural similarities, this compound is unique in its specific arrangement of xylyl groups and its resulting properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
73179-49-4 |
|---|---|
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
bis(2,5-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-18(3)22(14-16)26-29(25,27-23-15-17(2)11-13-19(23)4)28-24-20(5)8-7-9-21(24)6/h7-15H,1-6H3 |
Clé InChI |
MLQDYCDXZXXXKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


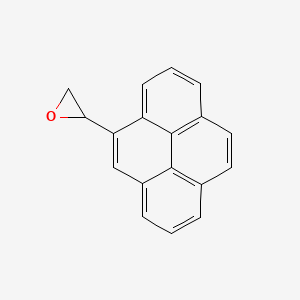
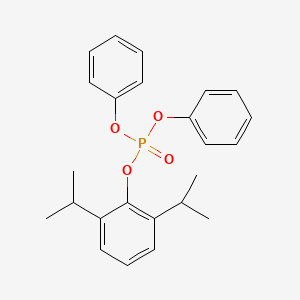

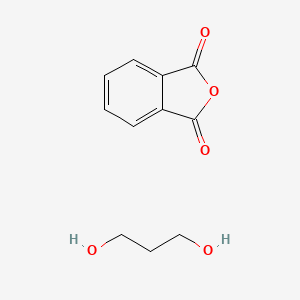
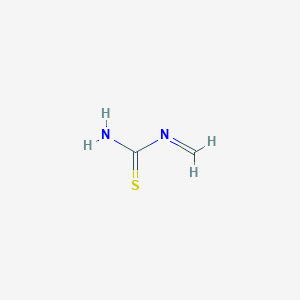
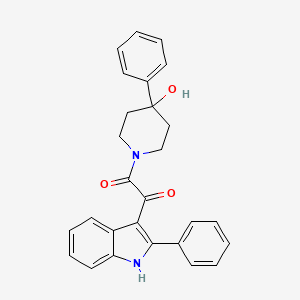
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)

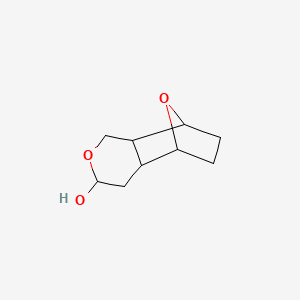

![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
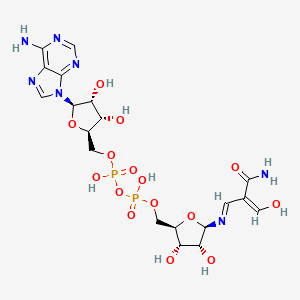
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
